![molecular formula C13H19NO5 B11938670 Cyclohexyl-furan-2-ylmethyl-amine oxalate](/img/structure/B11938670.png)
Cyclohexyl-furan-2-ylmethyl-amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-furan-2-ylmethyl-amine oxalate involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of the substrates are optimized to achieve good or very good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that similar methods could be scaled up for industrial production.
化学反应分析
Types of Reactions
Cyclohexyl-furan-2-ylmethyl-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen (H2) for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of furanic compounds can yield valuable amine compounds .
科学研究应用
Therapeutic Applications
1.1 Treatment of Metabolic Diseases
Cyclohexyl-furan-2-ylmethyl-amine oxalate has been identified as a potential therapeutic agent for metabolic diseases, particularly Type 2 diabetes mellitus. According to a patent document, this compound acts as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is implicated in the regulation of metabolic processes. The compound's ability to modulate GPR43 suggests it could be beneficial in treating conditions associated with Type 2 diabetes, such as dyslipidemia, hypertension, and obesity .
1.2 Cardiovascular Health
The modulation of lipid profiles through the administration of this compound may also contribute to cardiovascular health. The compound's action on GPR43 can lead to improvements in cholesterol levels and overall lipid metabolism, potentially reducing the risk factors associated with cardiovascular diseases .
Mechanistic Insights
2.1 Structure-Activity Relationship Studies
Research has indicated that the structural characteristics of this compound play a crucial role in its biological activity. Structure-activity relationship studies have demonstrated that modifications to the cyclohexyl and furan moieties can enhance the compound's efficacy as a GPR43 modulator . This highlights the importance of molecular design in developing more potent derivatives for therapeutic use.
2.2 Inhibition of SARS-CoV-2 Protease
Recent studies have explored derivatives related to this compound as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, compounds structurally similar to cyclohexyl-furan derivatives have shown promising inhibitory effects against Mpro, suggesting potential applications in antiviral drug development . This opens avenues for further research into its utility in combating viral infections.
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as hydrazone formation and subsequent functionalization have been employed to create various derivatives with enhanced biological activities .
3.2 Case Studies on Derivatives
Several studies have documented the synthesis and evaluation of derivatives based on cyclohexyl-furan frameworks, demonstrating their diverse biological activities ranging from anti-inflammatory to anticancer properties . These derivatives often retain the core structure while introducing functional groups that enhance their therapeutic profiles.
作用机制
The mechanism of action of cyclohexyl-furan-2-ylmethyl-amine oxalate involves its interaction with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
Uniqueness
Cyclohexyl-furan-2-ylmethyl-amine oxalate is unique due to its specific structure, which includes both cyclohexyl and furan rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research .
生物活性
Cyclohexyl-furan-2-ylmethyl-amine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound typically exhibits a molecular weight conducive to favorable pharmacokinetic properties, facilitating absorption and distribution within biological systems.
Target of Action
The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) . This receptor is crucial in regulating cell growth and differentiation, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This interaction leads to the disruption of various downstream signaling pathways, particularly:
- PI3K/Akt pathway : Involved in cell survival and proliferation.
- MAPK pathway : Important for cell division and differentiation.
These pathways are critical in cancer progression, and their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
This compound has demonstrated potent anticancer activities against several cancer cell lines that overexpress EGFR, including:
Cancer Cell Line | IC50 (µM) |
---|---|
Human Lung Adenocarcinoma (A549) | 5.0 |
HeLa (Cervical Cancer) | 4.5 |
Human Colorectal Cancer (SW480) | 6.2 |
These results indicate that the compound effectively inhibits the proliferation of these cancer cells while exhibiting lower toxicity towards normal cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
These findings suggest that the compound may serve as a potential therapeutic agent against drug-resistant bacterial strains .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, its molecular structure suggests favorable properties such as:
- Absorption : Likely high due to its moderate lipophilicity.
- Distribution : Potentially extensive given its ability to penetrate cellular membranes.
- Metabolism : Expected to occur primarily via hepatic pathways.
- Excretion : Primarily through renal pathways, although specific data are needed for confirmation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of lung adenocarcinoma.
- Antimicrobial Efficacy Evaluation : Another study reported that this compound exhibited superior antimicrobial activity compared to standard antibiotics like Ciprofloxacin against certain strains of bacteria .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the furan ring enhance both anticancer and antimicrobial activities, suggesting avenues for further optimization .
属性
分子式 |
C13H19NO5 |
---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)cyclohexanamine;oxalic acid |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11;3-1(4)2(5)6/h4,7-8,10,12H,1-3,5-6,9H2;(H,3,4)(H,5,6) |
InChI 键 |
VTKRNTPJUDLRMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC2=CC=CO2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。